molecular formula C22H22N4O5 B2497783 2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}propan-1-one CAS No. 2034405-91-7

2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}propan-1-one

Cat. No.: B2497783
CAS No.: 2034405-91-7
M. Wt: 422.441
InChI Key: HKCVDWNKXSAPOH-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}propan-1-one is a complex organic compound that features a unique combination of benzodioxole, triazole, and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}propan-1-one typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Triazole Ring: The triazole ring is often synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be synthesized through the cyclization of appropriate amine precursors.

    Final Coupling: The final step involves coupling the benzodioxole, triazole, and azetidine intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of quinone derivatives, while reduction of the triazole ring can yield dihydrotriazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It can be used in studies to understand its interactions with various biological targets, such as enzymes or receptors.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the triazole and azetidine rings can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}ethan-1-one: Similar structure but with an ethanone group instead of a propanone group.

    2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}propan-1-one: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

The uniqueness of 2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidin-1-yl}propan-1-one lies in its combination of functional groups, which allows for a wide range of chemical reactivity and potential applications. The presence of the benzodioxole, triazole, and azetidine moieties in a single molecule provides a unique scaffold for the development of new compounds with diverse properties.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-15(31-19-7-8-20-21(9-19)30-14-29-20)22(27)25-11-17(12-25)26-10-16(23-24-26)13-28-18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCVDWNKXSAPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)N2C=C(N=N2)COC3=CC=CC=C3)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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